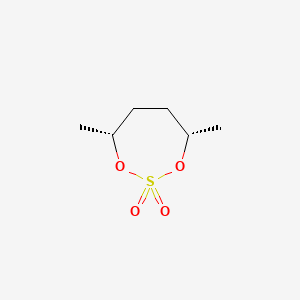

(4S,7R)-4,7-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide

Overview

Description

(4S,7R)-4,7-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide (DMDO) is an organic compound that has been studied for its potential applications in a wide range of scientific research areas. It is a derivative of dioxathiepane, a heterocyclic compound containing a five-membered ring with two oxygen atoms and three carbon atoms. DMDO has been found to possess unique properties that make it useful for a variety of applications in organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Material Chemistry

- (4S,7R)-4,7-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide has been applied in the synthesis of 2′-O-modified nucleosides, with an alkylating method showing selectivity at the 2′-O or 3′-O positions, facilitating modifications in nucleoside structures (Fraser et al., 2000).

- The compound has also been involved in the creation of building blocks for polyketides, contributing to the synthesis of natural compounds like arenamides A and C, which show pronounced antitumor activity (Shklyaruck, 2015).

Catalysis and Reaction Mechanisms

- It has been used to study catalytic reactions, such as the synthesis of dimethyl carbonate from CO2 and methanol, indicating its role in facilitating chemical transformations (Kazufumi Kohno et al., 2008).

- The molecule has been involved in studying photochromism of certain derivatives, which could be relevant in materials chemistry for developing photoresponsive materials (Aiken et al., 2019).

Electrochemical Applications

- Its derivatives have shown potential in electrochromic systems, where the compound's redox properties can be utilized for developing organic NIR-electrochromic systems (Ishigaki et al., 2022).

- The compound has been used as a film-forming agent in electrolytes for lithium-ion batteries, indicating its utility in enhancing the performance and stability of energy storage devices (Janssen et al., 2014).

properties

IUPAC Name |

(4S,7R)-4,7-dimethyl-1,3,2-dioxathiepane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4S/c1-5-3-4-6(2)10-11(7,8)9-5/h5-6H,3-4H2,1-2H3/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNNTDFOYJVHHU-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(OS(=O)(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](OS(=O)(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

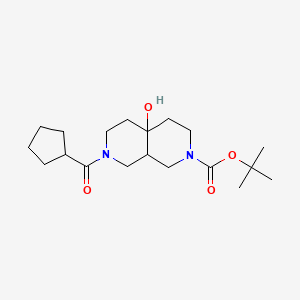

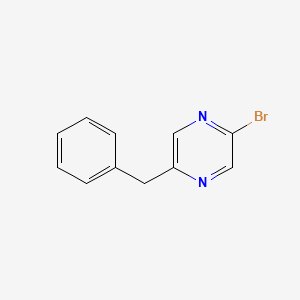

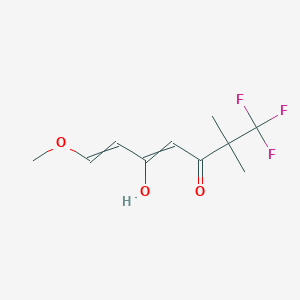

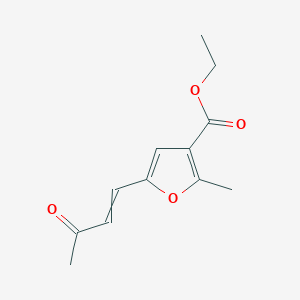

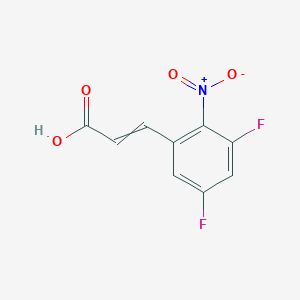

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Cyclopentylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1413607.png)